An In-depth Technical Guide on the Synthesis and Characterization of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
An In-depth Technical Guide on the Synthesis and Characterization of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail the synthetic protocol, characterization methods, and key analytical data.
Synthesis
The synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is achieved through a one-pot reductive amination reaction. This method involves the formation of a Schiff base intermediate from 4-aminosalicylic acid and 3,5-dichloro-2-hydroxybenzaldehyde, followed by in-situ reduction of the imine to the corresponding secondary amine.
Synthesis Workflow
Caption: Synthetic workflow for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Experimental Protocol
Materials:
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4-Aminosalicylic acid
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3,5-Dichloro-2-hydroxybenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Hydrochloric acid (HCl), 1 M
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Distilled water
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Ethyl acetate
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Brine
Procedure:
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To a solution of 4-aminosalicylic acid (1.0 eq) in methanol, 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) is added.
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The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the Schiff base formation, the reaction mixture is cooled in an ice bath.
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Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
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The solvent is removed under reduced pressure.
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The residue is taken up in water and acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the crude product.
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The precipitate is collected by vacuum filtration, washed with cold water, and dried.
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The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ |
| Molecular Weight | 328.15 g/mol |
| Appearance | White to tan powder |
| Melting Point | To be determined experimentally |
| Solubility | DMSO: ≥5mg/mL (warmed to 60° C)[1] |
| pKa (Predicted) | 3.40 ± 0.10[1] |
Spectroscopic Data
| ¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm) |
| ~11-13 (br s, 1H, -COOH) |
| ~9-10 (br s, 1H, Ar-OH) |
| ~8-9 (br s, 1H, Ar-OH) |
| ~7.0-7.8 (m, 5H, Ar-H) |
| ~6.0-6.5 (m, 1H, -NH) |
| ~4.3 (d, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm) |
| ~170 (-COOH) |
| ~160 (Ar-C-OH) |
| ~150 (Ar-C-NH) |
| ~110-140 (Ar-C) |
| ~45 (-CH₂-) |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| O-H (Phenol) | 3500-3200 (broad) |
| N-H (Secondary amine) | 3400-3300 (medium) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic acid) | 1725-1700 |
| C=C (Aromatic) | 1600-1450 |
| C-N | 1350-1250 |
| C-O | 1260-1000 |
| C-Cl | 850-550 |
| Ion | Expected m/z |
| [M-H]⁻ | 326.0 |
| [M+H]⁺ | 328.0 |
| [M+Na]⁺ | 350.0 |
Note: The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature in the mass spectrum.
Characterization Protocols
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using the KBr pellet method. The spectrum is scanned in the range of 4000-400 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
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Melting Point: The melting point is determined using a calibrated melting point apparatus.
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Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).
Logical Relationships in Characterization
Caption: Logical flow for the characterization of the synthesized compound.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. The detailed characterization protocols provide a robust framework for confirming the identity, purity, and structure of the final compound. This information is intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate novel chemical entities.

